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Executive Summary
In the domain of hydrophobic azo dyes, C.I. Disperse Red 167 (DR 167) and C.I.[1][2][3]

Disperse Red 167:1 (DR 167:1) represent a critical case study in structural isomerism and its

impact on physicochemical behavior.[1] While often treated interchangeably in bulk textile

applications, these molecules possess distinct chemical identities defined by the acyl chain

length on the coupling component’s amine functionality.

For researchers and drug development professionals—particularly those involved in

Extractables & Leachables (E&L) studies for medical devices or pharmaceutical packaging—

distinguishing these two congeners is vital.[1] The structural variance (propionyl vs. acetyl)

alters lipophilicity (

), molecular weight, and toxicological metabolic pathways.[1] This guide provides a definitive
scientific breakdown of their differences, synthesis routes, and analytical separation strategies.

Chemical Identity & Structural Divergence[1][3]
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The fundamental difference lies in the acylamino substituent at the 3-position of the coupling

component (aniline ring).[1]

Disperse Red 167 carries a Propionamido group (

).[1]

Disperse Red 167:1 carries an Acetamido group (

).[1][4]

This single methylene unit (

) difference results in a molecular weight shift of approx. 14 Da and alters the steric bulk around
the azo linkage.[1]

Table 1: Physicochemical Comparison
Feature Disperse Red 167 Disperse Red 167:1

C.I. Number 11338 11338:1

CAS Registry 26850-12-4 / 61968-52-3 1533-78-4 / 79300-13-3

Molecular Formula

Molecular Weight 519.93 g/mol 505.91 g/mol

Key Substituent Propionyl (Propionamide) Acetyl (Acetamide)

Lipophilicity Higher (More hydrophobic) Lower (Relative to 167)

IUPAC Fragment 3-propanoylamino...[1] 3-acetamido...[1][4][5]

Synthesis & Manufacturing Logic
Understanding the synthesis pathway reveals why these two variants exist. Both dyes utilize

the same diazo component but diverge at the acylation step of the coupling component.

Mechanistic Pathway[1][2]
Diazo Component: Both use 2-chloro-4-nitroaniline, diazotized using nitrosyl sulfuric acid.[1]
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Coupling Component Precursor: The common precursor is 3-amino-N,N-bis(2-

acetoxyethyl)aniline.[1]

Divergence Point:

DR 167: The precursor is acylated with Propionic Anhydride.[1]

DR 167:1: The precursor is acylated with Acetic Anhydride.[1]

The choice of propionic anhydride for DR 167 was historically driven to improve sublimation

fastness.[1] The longer alkyl chain increases the van der Waals forces and slightly disrupts the

crystal lattice energy, often improving the diffusion rate into polyester matrices during high-

temperature exhaust dyeing.

Visualization: Synthesis Workflow
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Figure 1: Divergent synthesis pathways for DR 167 and DR 167:1 showing the critical acylation

step.[1]
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Physicochemical Performance & Applications
Thermomigration and Fastness
In textile applications, the propionyl group (DR 167) generally imparts superior sublimation

fastness compared to the acetyl group (DR 167:1).[1]

Mechanism: The longer aliphatic chain increases the molecule's solubility in the polymer

matrix (polyester) relative to the surface, reducing the tendency of the dye to migrate out

during heat setting (thermomigration).[1]

Result: DR 167 is preferred for high-performance sportswear requiring high wash/fastness

standards.[1] DR 167:1 is often a cost-effective alternative where extreme fastness is less

critical.[1]

Solubility in Supercritical Fluids
Research indicates that DR 167:1 exhibits distinct solubility profiles in supercritical

compared to DR 167, making it a candidate of interest for anhydrous dyeing technologies. The
slightly lower molecular weight and polarity difference affect the solvation shell in SC-

.[1]

Toxicological & Drug Development Context (E&L)
For pharmaceutical scientists, these dyes are relevant as potential leachables from colored

secondary packaging or labeling materials.

Metabolic Cleavage Hazards
Both dyes are monoazo compounds.[1] Under reductive conditions (e.g., gut microflora or liver

azoreductases), the azo bond cleaves.[1]

Common Metabolite:2-chloro-4-nitroaniline (toxic, potential mutagen).[1]

Divergent Metabolites:

DR 167 yields: 3-amino-4-propionamido-N,N-bis(2-acetoxyethyl)aniline.[1]

DR 167:1 yields: 3-amino-4-acetamido-N,N-bis(2-acetoxyethyl)aniline.[1]
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Risk Assessment
In an E&L study, identifying the specific congener is crucial because the toxicological data

(NOAEL, LD50) may differ slightly due to the metabolic burden of the propionyl vs. acetyl

group. The propionyl group is more lipophilic, potentially altering tissue distribution kinetics.

Analytical Protocol: Separation & Identification
Standard UV-Vis spectrophotometry cannot reliably distinguish these two due to overlapping

(approx. 510-520 nm).[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the
mandatory protocol for differentiation.[1]

Protocol: LC-MS/MS Identification
Objective: Distinguish DR 167 from DR 167:1 in a complex matrix (e.g., polymer extract).

1. Sample Preparation:

Solvent: Dissolve sample in Acetonitrile (ACN) or Tetrahydrofuran (THF).[1]

Filtration: 0.2 µm PTFE filter to remove polymer particulates.[1]

2. HPLC Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 50% B to 95% B over 10 minutes.

3. Mass Spectrometry Parameters (ESI+):

Mode: Positive Ion Mode (

).

Target Ions:
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DR 167: Scan for

520.2 (

).[1]

DR 167:1: Scan for

506.2 (

).[1]

4. Validation Logic: If the peak at retention time

has a parent ion of 520, it is DR 167. If 506, it is DR 167:1.[5]

Visualization: Analytical Decision Tree
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Figure 2: LC-MS decision tree for definitive identification of Disperse Red variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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